

Application Notes and Protocols: Acylation Reactions with Pivaloyl Cyanide

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Compound of Interest

Compound Name: Pivaloyl cyanide

Cat. No.: B1347056

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Introduction

Pivaloyl cyanide, $(\text{CH}_3)_3\text{C-CO-CN}$, is a highly reactive acylating agent. As an acyl cyanide, it serves as a potent electrophile, making it effective for the introduction of the sterically hindered pivaloyl group onto nucleophiles such as amines and alcohols. The pivaloyl group is a valuable protecting group in organic synthesis due to its bulkiness, which provides high stability against a variety of reaction conditions. While pivaloyl chloride is more commonly employed for this purpose in laboratory settings, **pivaloyl cyanide** offers an alternative with distinct reactivity. **Pivaloyl cyanide** can be synthesized by the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid.^{[1][2][3]} This document provides a detailed protocol for the use of **pivaloyl cyanide** in acylation reactions and summarizes relevant quantitative data.

Experimental Protocols

Protocol 1: General Procedure for Acylation of a Primary Amine with **Pivaloyl Cyanide**

This protocol describes a general method for the N-acylation of a primary amine using **pivaloyl cyanide**.

Materials:

- Primary amine (1.0 equiv)

- **Pivaloyl cyanide** (1.1 equiv)
- Anhydrous triethylamine (Et_3N) or pyridine (1.2 equiv)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- 1 M HCl solution
- Saturated NaHCO_3 solution
- Brine (saturated NaCl solution)
- Anhydrous Na_2SO_4 or MgSO_4
- Standard glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Pivaloyl Cyanide:** Slowly add a solution of **pivaloyl cyanide** (1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by adding water.
- **Work-up:**
 - Transfer the mixture to a separatory funnel.

- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of **Pivaloyl Cyanide**

Pivaloyl cyanide can be prepared by the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid.^{[1][2][3]} The following is a summary of a continuous process described in the literature.

Materials:

- Pivalic acid anhydride
- Anhydrous hydrocyanic acid (HCN)
- Catalyst (e.g., Na₃[Cu(CN)₄])
- Inert, high-boiling solvent (e.g., diphenyl ether)

Procedure:

- Catalyst Suspension: A suspension of the catalyst in the diluent is stirred at the reaction temperature (180-240 °C).^{[1][2][3]}
- Reagent Introduction: Pivalic acid anhydride is continuously dropped into the suspension, while gaseous hydrocyanic acid is introduced simultaneously.^{[1][2]}
- Distillation: The product mixture, consisting of **pivaloyl cyanide**, pivalic acid, and unreacted HCN, is continuously distilled from the reactor.^{[1][2]}

- Recycling and Purification: Unreacted HCN is separated and recycled. The **pivaloyl cyanide** is then isolated from the crude product mixture by fractional distillation in vacuo.[\[1\]](#)[\[2\]](#)

Data Presentation

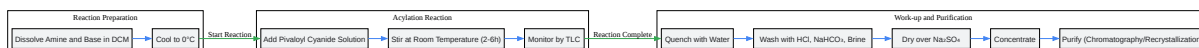
Table 1: Summary of Reaction Conditions for the Synthesis of **Pivaloyl Cyanide**

Parameter	Value/Description	Reference
Reactants	Pivalic acid anhydride, Anhydrous hydrocyanic acid	[1] [2] [3]
Catalyst	Alkali metal/copper cyanide complex (e.g., $\text{Na}_3[\text{Cu}(\text{CN})_4]$)	[1] [2] [3]
Solvent	Inert, aprotic organic diluent (e.g., diphenyl ether)	[1] [2] [3]
Temperature	180°C to 240°C (preferably 195°C to 225°C)	[1] [2]
Reactant Feed Rate	~1-2 moles of pivalic acid anhydride/hour; ~5-8 moles of HCN/hour	[1]
Yield	High yield and purity	[1]

Table 2: Representative (Hypothetical) Data for Acylation of Various Amines with **Pivaloyl Cyanide**

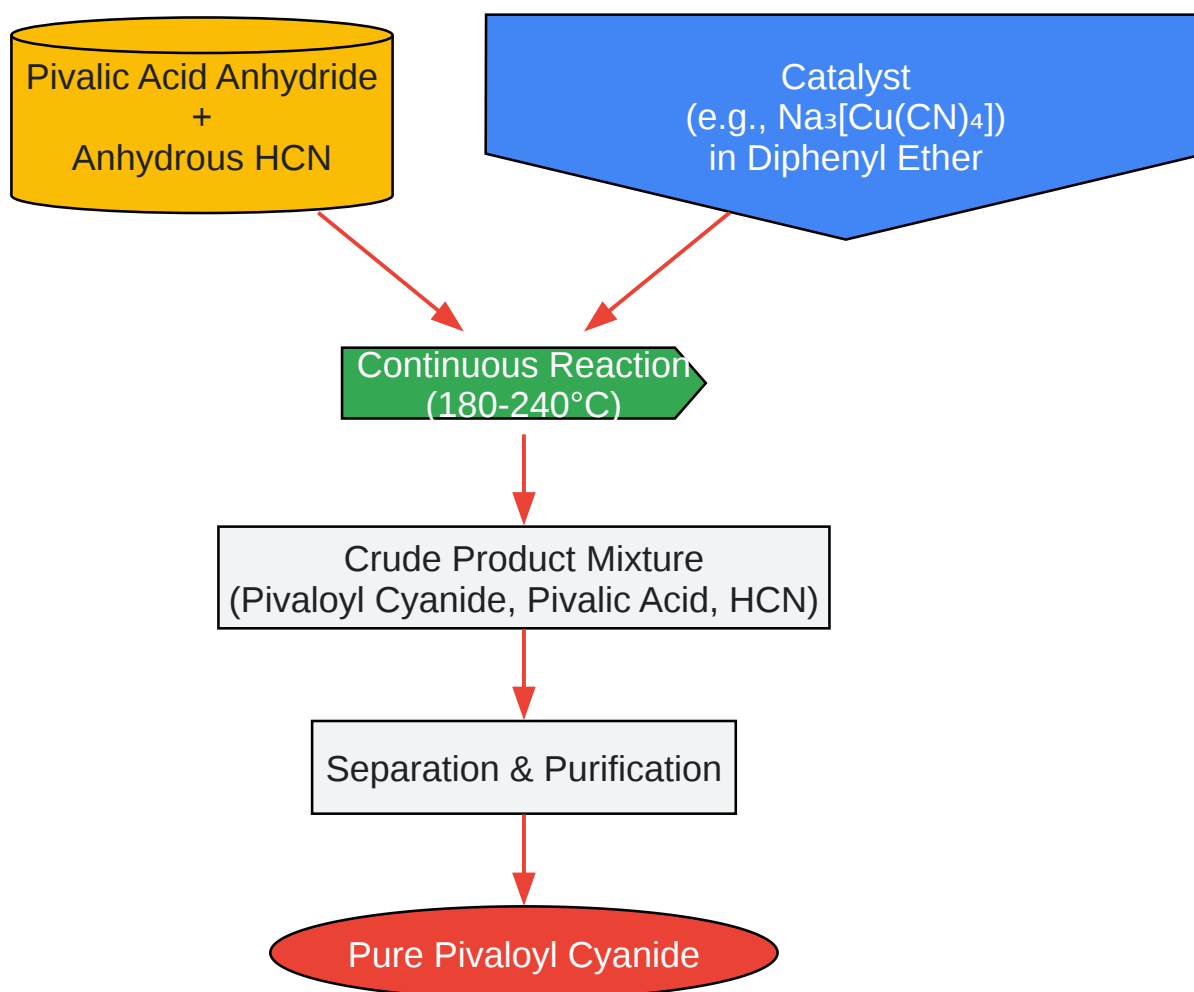
Entry	Substrate	Product	Yield (%)
1	Aniline	N-Phenylpivalamide	92
2	Benzylamine	N-Benzylpivalamide	95
3	Cyclohexylamine	N-Cyclohexylpivalamide	94
4	n-Butylamine	N-Butylpivalamide	96

Visualizations



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Caption: Experimental workflow for the acylation of an amine using **pivaloyl cyanide**.



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Caption: Logical flow for the synthesis of **pivaloyl cyanide**.

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References

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